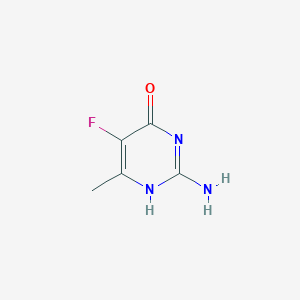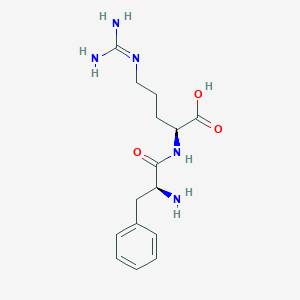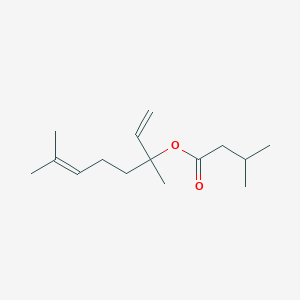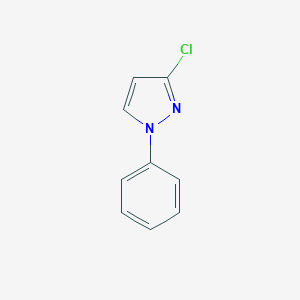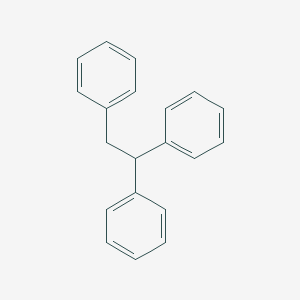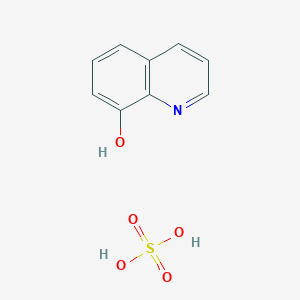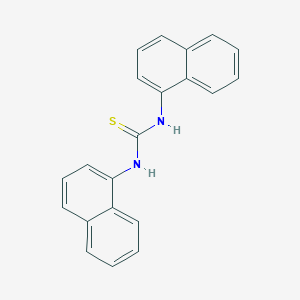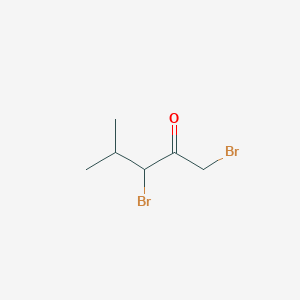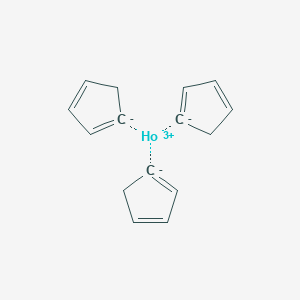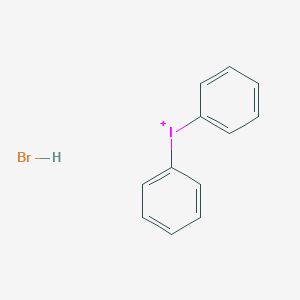
4-Vinylaniline
Vue d'ensemble
Description
Analyse Biochimique
Biochemical Properties
4-Vinylaniline can be polymerized by methods like radical polymerization, cationic polymerization, or oxidative polymerization to form poly (this compound) or P4VA . It can be selectively polymerized or chemically modified to respond to specific analytes or stimuli, allowing the development of conductive polymers for biosensors .
Cellular Effects
It has been used as a monomer to prepare electrically conductive polyvinylaniline/polyaniline (PVAN/PANI) bilayer for surface modification of bacterial cellulose (BC) nanofibril network . This material can be utilized as an electrochemical biosensor for nerve regenerative medicine .
Temporal Effects in Laboratory Settings
It is known that this compound can be polymerized to form poly (this compound) or P4VA .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 4-Vinylaniline can be synthesized through various methods, including:
Reduction of 4-nitrostyrene: This method involves the selective hydrogenation of 4-nitrostyrene to this compound using catalysts such as copper phosphide and ammonia borane.
Industrial Production Methods: Industrial production of this compound typically involves the reduction of 4-nitrostyrene using metal catalysts under controlled conditions to ensure high yield and purity .
Analyse Des Réactions Chimiques
4-Vinylaniline undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction of this compound can lead to the formation of 4-aminostyrene.
Substitution: It can undergo electrophilic substitution reactions due to the presence of the amino group, which activates the aromatic ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as ammonia borane and metal catalysts like copper phosphide are used.
Substitution: Electrophilic reagents like halogens and nitrating agents are commonly used.
Major Products:
Oxidation: Quinones and other oxidized derivatives.
Reduction: 4-aminostyrene.
Substitution: Various substituted aromatic compounds.
Applications De Recherche Scientifique
4-Vinylaniline has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 4-vinylaniline involves its ability to polymerize and form conductive polymers. These polymers can interact with various molecular targets and pathways, such as:
Surface Modification: The polymerized form of this compound can modify surfaces like bacterial cellulose, making them conductive and suitable for biosensor applications.
Functionalization: It can functionalize carbon nanodots, enabling them to detect specific analytes like mercury and cysteine in biological systems.
Comparaison Avec Des Composés Similaires
4-Vinylaniline can be compared with other similar compounds, such as:
4-Vinylpyridine: Similar in structure but contains a pyridine ring instead of an amino group.
4-Vinylbenzoic acid: Contains a carboxylic acid group instead of an amino group.
Styrene: Lacks the amino group, making it less reactive in certain substitution reactions.
Uniqueness: this compound’s unique combination of a vinyl group and an amino group makes it highly versatile for polymerization and functionalization reactions, distinguishing it from other vinyl-substituted aromatic compounds .
Propriétés
IUPAC Name |
4-ethenylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N/c1-2-7-3-5-8(9)6-4-7/h2-6H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBSXSAXOLABXMF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
25086-42-4 | |
| Record name | Poly(4-aminostyrene) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=25086-42-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID4061751 | |
| Record name | 4-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
119.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1520-21-4, 25086-42-4 | |
| Record name | 4-Aminostyrene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1520-21-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminostyrene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001520214 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Aniline, polymers | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=168484 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Benzenamine, 4-ethenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 4-Vinylaniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID4061751 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-vinylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.714 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-AMINOSTYRENE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N5W976JK5I | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details




Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: 4-Vinylaniline, also known as 4-aminostyrene, has the molecular formula C8H9N and a molecular weight of 119.16 g/mol.
A: Various spectroscopic techniques have been employed to characterize this compound. These include Fourier Transform Infrared Spectroscopy (FTIR) [, ], 1H-NMR [, ], 13C-NMR [], X-ray photoelectron spectroscopy (XPS) [, , ], and UV-Vis spectroscopy []. These techniques provide insights into its functional groups, structure, and electronic properties.
A: this compound has been successfully grafted onto various surfaces, including stainless steel [], bacterial cellulose [, , ], polytetrafluoroethylene (PTFE) film [], and silicon (Si) surfaces [, , , ]. This versatility makes it a suitable candidate for modifying surface properties.
A: The stability of this compound-derived materials can be influenced by factors such as temperature [, , ], pH [], and the presence of oxidizing agents []. For example, thermal cure of this compound containing polymers leads to increased glass transition temperatures, indicating improved thermal stability [].
A: this compound monolayers on silicon surfaces can act as chemisorption sites for palladium catalysts in electroless copper plating. The this compound layer eliminates the need for traditional sensitization steps using SnCl2 and functions as both an adhesion promoter and a low-temperature diffusion barrier for the deposited copper [].
A: Yes, computational studies have investigated the interactions between this compound and a biological template (Zika virus epitope) in the context of MIP design []. These simulations help understand the binding affinity and selectivity of this compound as a potential functional monomer in MIPs.
A: Changing the substituents on the this compound moiety can significantly impact the optical properties of resulting compounds. For example, incorporating electron-donating groups like N,N-diphenyl-4-vinylaniline can lead to red-shifted absorption and emission spectra [, , ].
A: this compound has shown promise in developing colorimetric sensors for furfural detection in beer []. Polymeric films containing this compound undergo a color change upon reaction with furfural, allowing for its quantification using a smartphone-based reader.
A: While specific details about the environmental degradation of this compound may be limited, its use in developing sustainable catalytic processes like electrocatalytic hydrogenation of nitroarenes [] suggests potential for environmentally friendlier applications.
A: this compound plays a crucial role in developing advanced materials and devices. Examples include its use in flexible memory devices based on gold@void@polyaniline yolk–shell nanocomposites [] and its application in creating conductive bacterial cellulose for bioelectronic applications [].
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
